Cas no 106447-44-3 ((6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%))
106447-44-3 structure
Product Name:(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)
Numéro CAS:106447-44-3
Le MF:C10H12N2O3S
Mégawatts:240.278881072998
CID:127151
PubChem ID:11557762
Update Time:2024-11-03
(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%) Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-(1Z)-1-propen-1-yl-, (6R,7R)-
- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-(1Z)-1-propen-1-yl-, (6R...
- 7-Amino-8-oxo-3-[(1Z)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oc t-2-ene-2-carboxylic acid
- Cefprozil Related Compound D
- pyridinium-7-aminocephalosporonic acid hydroiodide
- Cefprozil EP impurity D
- SCHEMBL10711330
- Q27284325
- CEFPROZIL IMPURITY D [EP IMPURITY]
- 7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
- 7-APCA
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-3-(1Z)-1-propen-1-yl-, (6R,7R)-
- 7-APRA
- EC 415-750-8
- CEFPROZIL MONOHYDRATE IMPURITY D [EP IMPURITY]
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-AMINO-8-OXO-3-(1-PROPENYL)-, (6R-(3(Z),6.ALPHA.,7.BETA.))-
- (6R,7R)-7-Amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- N023N3832V
- Cefprozil monohydrate impurity D [EP]
- 106447-44-3
- (6R,7R)-7-AMINO-8-OXO-3-[(1Z)-PROP-1-EN-1-YL]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-3-(1Z)-1-propenyl-, (6R,7R)-
- Cefprozil specified impurity D [EP]
- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (>90%)
- 3-(cis-1-propenyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-3-(1-propenyl)-, (6R-(3(Z),6alpha,7beta))-
- (6R,7R)-7-Amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
- Cefprozil impurity D [EP]
- (6R,7R)-7-amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- UNII-N023N3832V
- USP Cefprozil Related Compound D;
- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- ZYLDQHILNOZKIF-OXLALJFOSA-N
- 7-AMINO-3-[(Z)-PROP-1-ENYL]-3-CEPHEM-4-CARBOXYLIC ACID
- DTXSID90910003
- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)
-
- Piscine à noyau: 1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2-/t6-,9-/m1/s1
- La clé Inchi: ZYLDQHILNOZKIF-OXLALJFOSA-N
- Sourire: S1CC(/C=C\C)=C(C(=O)O)N2C([C@H]([C@@H]12)N)=O
Propriétés calculées
- Qualité précise: 240.05700
- Masse isotopique unique: 240.05686342g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 2
- Complexité: 416
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -2.5
- Surface topologique des pôles: 109Ų
Propriétés expérimentales
- Dense: 1.5
- Point d'ébullition: 539.275°C at 760 mmHg
- Point d'éclair: 279.944°C
- Indice de réfraction: 1.685
- Le PSA: 108.93000
- Le LogP: 0.78180
(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%) Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Code de catégorie de danger: 43
- Instructions de sécurité: S22; S24; S37
-
Identification des marchandises dangereuses:
- Durée de la sécurité:Hazard Codes XiRisk Statements 43Safety Statements 22-24-37
- Terminologie du risque:R43
- Conditions de stockage:Store at recommended temperature
(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A618550-5mg |
(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (>90%) |
106447-44-3 | 5mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A618550-25mg |
(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (>90%) |
106447-44-3 | 25mg |
$ 552.00 | 2023-04-19 | ||
| TRC | A618550-100mg |
(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (>90%) |
106447-44-3 | 100mg |
$ 1700.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-337277-1g |
(6R,7R)-7-amino-8-oxo-3-((Z)-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, |
106447-44-3 | 1g |
¥3761.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-337277-1 g |
(6R,7R)-7-amino-8-oxo-3-((Z)-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, |
106447-44-3 | 1g |
¥3,761.00 | 2023-07-11 |
(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%) Méthode de production
(6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%) Littérature connexe
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
106447-44-3 ((6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)) Produits connexes
- 146794-70-9(7-ADCA Pivalamide)
- 120709-09-3(7 APCA)
- 26395-99-3(7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)
- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)
- 107937-01-9(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fournisseurs recommandés
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif